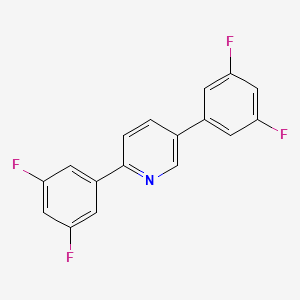
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol (DMPAM) is an organic compound that has recently gained attention due to its potential use in a variety of scientific applications. It is a water-soluble, monomeric compound that is composed of a phenol group attached to a methacryloyl group. DMPAM has a wide range of applications in various scientific fields, including biochemistry, organic synthesis, and drug delivery.
Aplicaciones Científicas De Investigación
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been used in a variety of scientific research applications, such as drug delivery, bioconjugation, and as a cross-linking agent. It has also been used to prepare polymeric nanoparticles for drug delivery and as a cross-linking agent for bioconjugation. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been used as an initiator for the synthesis of polymers, such as poly(vinyl alcohol) and poly(methyl methacrylate).
Mecanismo De Acción
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is an electron-rich compound that can act as a Lewis acid and undergo nucleophilic addition reactions. It has been shown to interact with a variety of compounds, such as amines, thiols, and alcohols, to form stable covalent bonds. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol can react with other compounds to form polymeric networks, which can be used for drug delivery and bioconjugation.
Biochemical and Physiological Effects
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been shown to have a variety of biochemical and physiological effects, such as the inhibition of tumor cell proliferation, the inhibition of the growth of bacteria, and the inhibition of the release of inflammatory mediators. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol in laboratory experiments is its water solubility, which allows for easy handling and manipulation. Additionally, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is relatively stable and can be stored at room temperature for extended periods of time. However, 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol is susceptible to hydrolysis, which can limit its use in certain experiments.
Direcciones Futuras
Due to its wide range of applications, there are a number of potential future directions for 1,6-Dimethyl-4-(methacryloylaminomethyl)phenol research. These include further exploration of its potential uses in drug delivery, bioconjugation, and as a cross-linking agent. Additionally, further research could be conducted to explore its potential use as an initiator for the synthesis of polymers and its potential to form polymeric networks. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its ability to inhibit tumor cell proliferation and the growth of bacteria.
Métodos De Síntesis
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol can be synthesized through a variety of methods, including the reaction of 4-methacryloyloxybenzaldehyde with 1,6-dimethyl-4-aminophenol in the presence of a catalyst. This reaction is carried out in an aqueous solution at temperatures between 80-90°C. The reaction is exothermic and the product is purified by precipitation and recrystallization.
Propiedades
IUPAC Name |
N-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8(2)13(16)14-7-11-5-9(3)12(15)10(4)6-11/h5-6,15H,1,7H2,2-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPNUQPGUPYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CNC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-4-(methacryloylaminomethyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Bromo-1H-1,2,4-triazol-5-yl)methyl]amine dihydrobromide, 95%](/img/structure/B6295113.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)
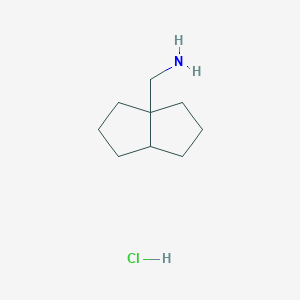
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)

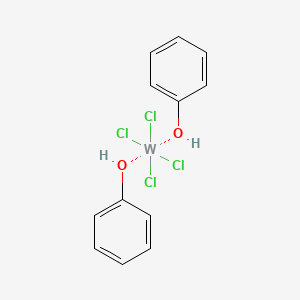
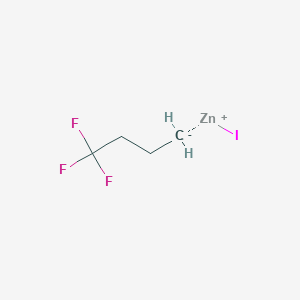
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
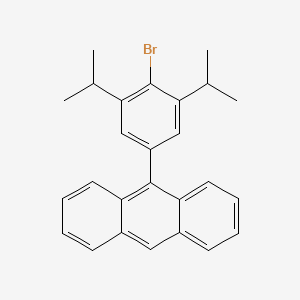
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)
